molecular formula C29H31NO4 B129721 Acolbifene CAS No. 182167-02-8

Acolbifene

Número de catálogo B129721
Número CAS: 182167-02-8
Peso molecular: 457.6 g/mol
Clave InChI: DUYNJNWVGIWJRI-LJAQVGFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acolbifene, also known as EM-652 or SCH-57068, is a nonsteroidal selective estrogen receptor modulator (SERM) which is in phase III clinical trials for the treatment of breast cancer . It is an active metabolite of EM800 .


Synthesis Analysis

Acolbifene analogs have been synthesized as selective estrogen receptor modulators. The substitution on the nitrogen atom of these 2H-1-benzopyran derivatives has been studied for its influence on antiestrogenic activity .


Molecular Structure Analysis

The molecular formula of Acolbifene is C29H31NO4 . The molecular weight is 457.57 g/mol . The structure includes a piperidine ring .


Chemical Reactions Analysis

Acolbifene is an active metabolite of EM800 and an orally active pure anti-estrogen and selective estrogen receptor antagonist. It inhibits estradiol-induced ERα (IC50 = 2 nM) and ERβ (IC50 = 0.4 nM) transcriptional activity .


Physical And Chemical Properties Analysis

Acolbifene is a solid substance . It has a solubility of 50 mg/mL in DMSO .

Aplicaciones Científicas De Investigación

Breast Cancer Prevention

Acolbifene has been studied for its potential in breast cancer chemoprevention . It is being evaluated for its efficacy in reducing the risk of breast cancer in premenopausal women who are at high risk. Clinical trials have shown that Acolbifene can decrease the proliferation of benign breast tissue and reduce the expression of estrogen-inducible genes with minimal side effects .

Hormone Replacement Therapy Alternative

As a selective estrogen receptor modulator (SERM), Acolbifene may serve as an alternative to traditional hormone replacement therapy (HRT), offering the benefits of estrogen without the associated risks. This could be particularly beneficial for women seeking relief from menopausal symptoms while minimizing the risk of breast cancer .

Osteoporosis Management

SERMs like Acolbifene are known to have a protective effect on bone density. Research may explore Acolbifene’s role in managing osteoporosis, particularly in postmenopausal women, by maintaining bone density and reducing the risk of fractures .

Cardiovascular Health

Acolbifene’s impact on cardiovascular health could be significant, given that estrogen has a complex role in cardiovascular function. Studies may investigate how Acolbifene affects lipid profiles and endothelial function, potentially offering a cardioprotective effect .

Gynecological Conditions

Acolbifene might be researched for its applications in treating gynecological conditions such as endometriosis and uterine fibroids. Its ability to modulate estrogen receptors could provide a therapeutic avenue for these estrogen-dependent conditions .

Metabolic Syndrome

Given the interplay between estrogen and metabolism, Acolbifene could be studied for its potential to address components of metabolic syndrome, such as insulin resistance and dyslipidemia, thereby contributing to the management of this syndrome .

Neuroprotective Effects

The neuroprotective properties of SERMs are an area of interest, with Acolbifene potentially playing a role in the prevention or treatment of neurodegenerative diseases. Its influence on neuronal health and cognitive function could be a focus of future research .

Menstrual Cycle Regulation

Acolbifene may also be investigated for its ability to regulate the menstrual cycle, particularly in conditions characterized by menstrual irregularity. Its selective action on estrogen receptors could help in normalizing the cycle without the risks associated with conventional hormone therapies .

Safety And Hazards

Acolbifene should be handled with full personal protective equipment. It should be stored at -20°C for powder and -80°C for solvent . In case of contact or ingestion, immediate medical attention is required .

Direcciones Futuras

Acolbifene is currently under investigation in clinical trials for the treatment of breast cancer . It is also being studied for its potential in preventing breast cancer in premenopausal women at high risk for developing breast cancer .

Propiedades

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYNJNWVGIWJRI-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318411
Record name Acolbifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acolbifene

CAS RN

182167-02-8
Record name Acolbifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182167-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acolbifene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182167028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acolbifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acolbifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOLBIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815LJ9X0D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acolbifene
Reactant of Route 2
Reactant of Route 2
Acolbifene
Reactant of Route 3
Acolbifene
Reactant of Route 4
Acolbifene
Reactant of Route 5
Acolbifene
Reactant of Route 6
Acolbifene

Q & A

Q1: How does acolbifene interact with estrogen receptors (ERs) and what are the downstream effects of this interaction?

A1: Acolbifene is a selective estrogen receptor modulator (SERM) that binds to ERs in a tissue-specific manner. In breast and uterine tissue, acolbifene acts as an ER antagonist, blocking the effects of estrogen and inhibiting the proliferation of ER-positive tumor cells [, , , , ]. In contrast, acolbifene acts as an ER agonist in the liver, where it promotes beneficial effects on lipid metabolism by decreasing total and LDL cholesterol levels [, , , ].

Q2: Can you elaborate on the specific molecular mechanisms by which acolbifene exerts its antitumor effects in breast cancer cells?

A2: Acolbifene's antitumor activity stems from its ability to bind to ERα, preventing estradiol from binding and activating downstream signaling []. This binding leads to changes in the expression of estrogen-responsive genes, ultimately resulting in cell cycle arrest and inhibition of tumor growth [, , , , , ].

Q3: Does acolbifene affect the expression of specific genes involved in estrogen signaling pathways?

A3: Yes, acolbifene has been shown to modulate the expression of several estrogen-responsive genes in both breast and endometrial tissues. Studies have shown downregulation of genes like ESR1, TFF1, PGR, and GREB1 in benign breast tissue samples from premenopausal women treated with acolbifene [, ]. In mouse models, acolbifene significantly prevented the effects of estrone on genes involved in receptor activity, mammary gland development, glucose metabolism, and blood vessel morphogenesis [].

Q4: Acolbifene demonstrates both agonistic and antagonistic effects on ERs depending on the tissue. What contributes to this tissue selectivity?

A4: The tissue selectivity of acolbifene, like other SERMs, is complex and not fully understood. One contributing factor is the distinct conformational changes induced in the ER upon acolbifene binding, compared to the natural ligand, estradiol. These conformational changes influence the recruitment of coactivators or corepressors, leading to differential gene expression profiles and subsequent tissue-specific effects [, , ].

Q5: What is the molecular formula and molecular weight of acolbifene?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of acolbifene. To obtain this information, it would be necessary to refer to more comprehensive resources like chemical databases or the compound's drug monograph.

Q6: How does the structure of acolbifene contribute to its activity as a SERM? Have any structure-activity relationship studies been conducted?

A6: Acolbifene belongs to the 2H-1-benzopyran class of SERMs []. Structural modifications, particularly substitutions on the nitrogen atom of the benzopyran ring, significantly influence its antiestrogenic activity []. For instance, the presence of a piperidine ring in acolbifene is crucial for its high binding affinity to the ER and potent antiuterotrophic activity compared to other substitutions [].

Q7: Have any studies explored modifying the acolbifene structure to further enhance its beneficial effects or minimize potential drawbacks?

A7: While the provided abstracts don't directly address acolbifene modifications, research on similar SERMs offers insights. Studies on toremifene, bazedoxifene, and lasofoxifene have explored structural alterations to modulate their interactions with enzymes like sulfotransferase 2A1 (SULT2A1) and potentially reduce adverse effects like cholestasis []. Such findings suggest that structural modifications can fine-tune the pharmacological profile of SERMs, and similar strategies might be applicable to acolbifene.

Q8: What is known about the metabolism of acolbifene in the body? Are there any specific metabolites that contribute to its activity or toxicity?

A8: Acolbifene (EM-652) is actually the active metabolite of the prodrug EM-800 [, , ]. In the body, acolbifene is primarily metabolized via glucuronidation, resulting in two main metabolites: acolbifene-7-glucuronide (major) and acolbifene-4′-glucuronide (minor) []. Additionally, acolbifene can undergo oxidation to form reactive quinone methide metabolites. While these metabolites can react with glutathione for detoxification, they can also bind to DNA, potentially contributing to toxicity [].

Q9: Has acolbifene shown promising results in preclinical models of breast cancer?

A9: Yes, acolbifene has demonstrated significant antitumor activity in preclinical models. In studies using human breast cancer xenografts in mice, acolbifene effectively inhibited tumor growth and exhibited even greater efficacy compared to other SERMs like tamoxifen, raloxifene, and fulvestrant [, ]. Furthermore, acolbifene showed promising activity against tamoxifen-resistant breast cancer cells, indicating a potential advantage in overcoming treatment resistance [].

Q10: Are there any preclinical studies demonstrating the beneficial effects of acolbifene on lipid metabolism and cardiovascular health?

A10: Yes, several studies in rodents have highlighted acolbifene's positive impact on lipid profiles and cardiovascular parameters [, , , ]. Acolbifene effectively reduced total cholesterol, LDL cholesterol, and triglyceride levels in both normal and cholesterol-fed rats [, ]. Moreover, acolbifene demonstrated the unique ability to decrease VLDL-TG secretion, likely by downregulating microsomal triglyceride transfer protein (MTP) expression []. These findings suggest a potential role for acolbifene in managing dyslipidemia and reducing cardiovascular risk.

Q11: Beyond breast cancer, has acolbifene been investigated for other potential therapeutic applications?

A11: Yes, based on its tissue-specific effects, acolbifene has been explored for various applications. Preclinical research suggests its potential in preventing menopausal symptoms, reducing bone loss associated with estrogen deficiency, and alleviating vaginal dryness [, , ]. These diverse applications highlight acolbifene's potential as a multi-faceted therapeutic agent.

Q12: What is the current status of acolbifene in clinical development? Has it been evaluated in clinical trials for breast cancer prevention or treatment?

A12: While the provided abstracts mention acolbifene being in late-stage clinical development for breast cancer treatment, they do not provide specific details about ongoing or completed clinical trials [, ]. Further investigation into publicly available clinical trial databases or recent literature is necessary to get a current and detailed understanding of acolbifene's clinical development status.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.